Nisin-A is primarily produced by specific strains of Lactococcus lactis, particularly Lactococcus lactis NIZO 22186 and ATCC 11454. It was first discovered in 1928 from fermenting milk cultures, and since then, various variants, including nisin-Z and nisin-F, have been identified . The biosynthetic genes responsible for nisin production are organized in a cluster that includes genes for the precursor peptide and enzymes necessary for its modification and secretion .
Nisin-A belongs to the class of lantibiotics, which are further categorized into two groups based on their structural characteristics: type-A and type-B lantibiotics. Nisin-A is classified as a type-A lantibiotic, which typically consists of longer, cationic peptides that disrupt bacterial membranes .
The synthesis of nisin-A involves a complex biosynthetic pathway that includes ribosomal synthesis followed by extensive post-translational modifications. The precursor peptide is first synthesized as a prepeptide, which undergoes dehydration and cyclization reactions mediated by specific enzymes .
Nisin-A interacts with lipid II, a key component of bacterial cell wall synthesis, leading to the inhibition of peptidoglycan biosynthesis. This interaction triggers membrane disruption in target bacteria.
The primary mechanism by which nisin-A exerts its antimicrobial effect involves:
Studies have shown that nisin-A is effective against various Gram-positive pathogens, demonstrating minimum inhibitory concentrations as low as 0.5 µg/mL against certain strains .
Nisin-A has several important applications:
Nisin-A is a ribosomally synthesized and post-translationally modified peptide (RiPP), belonging to the lanthipeptide subclass (class I). Its biosynthesis initiates with the translation of the nisA gene into a 57-amino-acid prepropeptide, termed pre-nisin-A. This precursor consists of an N-terminal leader peptide (23 residues) and a C-terminal core peptide (34 residues). The leader peptide serves as a recognition motif for modification enzymes and prevents premature antimicrobial activity, while the core peptide undergoes extensive enzymatic transformations to form the active compound [1] [7] [8].
Post-translational modifications (PTMs) are catalyzed by dedicated enzymes encoded within the nis gene cluster. These PTMs include:
Table 1: Key Enzymes in Nisin-A Maturation
Enzyme | Function | PTM Step |
---|---|---|
NisB | Dehydratase | Ser/Thr → Dha/Dhb |
NisC | Cyclase | Lanthionine ring formation |
NisP | Protease | Leader peptide cleavage |
These PTMs confer nisin-A’s characteristic pentacyclic structure and stability, enabling its pore-forming activity [2] [7].
The nis gene cluster in Lactococcus lactis is organized as an operon (nisABTCIPRKFEG), spanning ~15 kb. Each gene coordinates distinct biosynthetic, regulatory, or immunity functions:
Processing follows a strict sequence:
NisB catalyzes dehydration via a glutamyl-templated mechanism:
NisC mediates cyclization through stereospecific conjugate addition:
The ordered modification sequence (N-terminal → C-terminal) ensures correct ring formation. Mutagenesis studies confirm that NisB activity precedes NisC, and disruption of either enzyme abolishes antimicrobial activity [1] [7].
Two-Component System NisRK
Nisin-A biosynthesis is autoinduced via the NisRK system:
Table 2: Nisin Gene Cluster Organization
Gene | Function | Regulation |
---|---|---|
nisA | Prepropeptide | NisR-activated |
nisRK | Signal transduction | Constitutive |
nisFEG | Immunity transporter | NisR-activated |
nisI | Sequestration | NisR-activated |
Immunity Mechanisms
Producing strains resist self-inhibition via:
Coexpression of nisI and nisFEG in Bacillus subtilis confers 100-fold higher nisin-A resistance than either gene alone [5]. Non-producers (e.g., Streptococcus pyogenes) may employ homologous systems (e.g., srtFEG) for resistance [4] [9].
Natural nisin variants arise from point mutations in nisA and divergent nis clusters. Key variants include:
Table 3: Natural Nisin Variants and Their Genetic Features
Variant | Producer | Amino Acid Changes | Unique Features |
---|---|---|---|
Nisin A | Lactococcus lactis | None | Reference variant |
Nisin Z | Lactococcus lactis | H27N | Enhanced solubility |
Nisin F | Lactococcus lactis F10 | V30I | Anti-streptococcal activity |
Nisin Q | Lactococcus lactis 61-14 | M21L, N20H | Acid-sensitive |
Nisin U | Streptococcus uberis | Deletion of ring D | Truncated structure |
Nisin H | Streptococcus hyointestinalis | F1I, I4L, M21V | High potency |
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